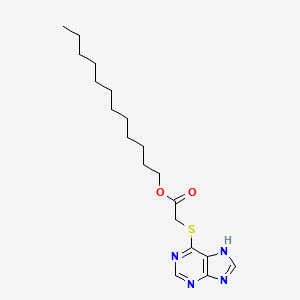
dodecyl (7H-purin-6-ylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate is an organic compound with the molecular formula C19H30N4O2S It is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-(7H-purin-6-ylsulfanyl)acetate typically involves the esterification of 2-(7H-purin-6-ylsulfanyl)acetic acid with dodecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an anhydrous solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of dodecyl 2-(7H-purin-6-ylsulfanyl)acetate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dodecyl 2-(7H-purin-6-ylsulfanyl)ethanol.
Substitution: 2-(7H-purin-6-ylsulfanyl)acetic acid.
Applications De Recherche Scientifique
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving purine derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in targeting purine-related metabolic pathways.
Industry: Utilized in the development of novel materials and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of dodecyl 2-(7H-purin-6-ylsulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors that recognize purine derivatives. The compound may inhibit or activate specific pathways by binding to these targets, thereby modulating biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl acetate: A simpler ester with applications in pheromone formulations.
2-(7H-purin-6-ylsulfanyl)acetic acid: The parent acid of the ester.
Dodecyl sulfate: A surfactant with different functional properties.
Uniqueness
Dodecyl 2-(7H-purin-6-ylsulfanyl)acetate is unique due to its combination of a long alkyl chain and a purine derivative, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it versatile for various applications, particularly in systems where both solubility and biological activity are important.
Propriétés
Formule moléculaire |
C19H30N4O2S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
dodecyl 2-(7H-purin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C19H30N4O2S/c1-2-3-4-5-6-7-8-9-10-11-12-25-16(24)13-26-19-17-18(21-14-20-17)22-15-23-19/h14-15H,2-13H2,1H3,(H,20,21,22,23) |
Clé InChI |
GWBDMEDFJRBYAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12264497.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)phthalazine](/img/structure/B12264505.png)
![N-ethyl-6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12264513.png)
![4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12264519.png)
![N,N-dimethyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12264521.png)
![9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12264523.png)
![3-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12264525.png)
![4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B12264533.png)
![2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12264537.png)
![2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine](/img/structure/B12264539.png)
![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B12264548.png)
![5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine](/img/structure/B12264549.png)
![4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12264555.png)
![4-Methyl-2-phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate](/img/structure/B12264569.png)
